molecular formula C18H12ClNO3S B5214580 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B5214580
M. Wt: 357.8 g/mol
InChI Key: GZFDWBIJGHYTEJ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as CBZ or TZD is a heterocyclic compound that has been widely studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and survival.
This compound has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of insulin signaling. By inhibiting GSK-3β, this compound can improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, improve insulin sensitivity, and reduce inflammation. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for cancer therapy. This compound has also been shown to improve insulin sensitivity, which can be useful in the treatment of diabetes.
One of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of this compound to improve its bioavailability in vivo.
Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This can help to better understand the mechanism of action of this compound and identify potential new targets for drug development.
Conclusion:
This compound is a heterocyclic compound that has shown promising results in the treatment of various diseases including cancer, diabetes, and inflammation. Its ability to inhibit the growth of cancer cells and improve insulin sensitivity makes it a potential candidate for drug development. However, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorobenzaldehyde with 2-oxo-2-phenylethylamine in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization to form the thiazolidinedione ring. The synthesis of this compound has been well-established in the literature, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another area of research is diabetes treatment. This compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. It has also been shown to reduce inflammation, which is a major contributor to the development of diabetes.

properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3S/c19-14-8-6-12(7-9-14)10-16-17(22)20(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10H,11H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFDWBIJGHYTEJ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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